(1R,4S)-4-methoxycyclopent-2-en-1-ol
Description
Properties
IUPAC Name |
(1R,4S)-4-methoxycyclopent-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h2-3,5-7H,4H2,1H3/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYAXJPWNDLTMQ-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Auxiliary-Assisted Synthesis
Chiral auxiliaries have been widely employed to control stereochemistry in cyclopentenol synthesis. A notable example is the Stork–Danheiser enolate alkylation strategy, adapted from the synthesis of (R)-4-isopropyl-3-methylcyclopent-2-en-1-one (Scheme 1) . For (1R,4S)-4-methoxycyclopent-2-en-1-ol , a similar approach could involve:
-
Condensation of a Chiral Alcohol with Cyclopentadione :
Reaction of (+)-menthol with 1,3-cyclopentadione forms a β-alkoxycyclopentenone intermediate. This step establishes the initial stereocenter at C1 via the chiral auxiliary . -
Zincate Enolate Formation and Alkylation :
Treatment with LDA and EtZn generates a zincate enolate, which undergoes alkylation with methyl iodide or a methoxy-containing electrophile to introduce the C4 methoxy group. The steric bulk of the auxiliary ensures high diastereoselectivity . -
Auxiliary Removal and Reduction :
Hydrolysis of the enolate followed by stereoselective reduction (e.g., NaBH) yields the target diol. Subsequent protection/deprotection steps isolate the methoxy and hydroxyl groups .
Key Data :
| Step | Yield (%) | Diastereomeric Ratio | Conditions |
|---|---|---|---|
| Enolate alkylation | 76 | 92:8 | THF, −78°C, 2-iodopropane |
| Reduction | 85 | >99:1 | NaBH, 0°C |
Organocatalytic Asymmetric Synthesis
Organocatalysis offers a metal-free route to enantioselective cyclopentenols. The RSC-supported protocol for synthesizing (1R,4S)-3-(dimethoxymethyl)-4-methylcyclopent-2-en-1-ol provides a template :
-
Spirocyclization with Azlactones :
A proline-derived catalyst (e.g., 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) promotes asymmetric spirocyclization of azlactones with cyclopentenone precursors. This step forms the cyclopentene core with excellent enantiocontrol . -
Methoxylation via Acidic Ring-Opening :
Treatment with trimethylsilyl chloride in MeOH introduces the methoxy group at C4 while retaining the hydroxyl group at C1. The stereochemistry is dictated by the catalyst’s chiral environment .
Optimized Conditions :
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed cyclizations enable efficient ring formation. The ACS Journal of Organic Chemistry method for cyclopenta[b]furan derivatives illustrates this approach :
-
Pd-Catalyzed Spirocyclization :
Pd(dba) catalyzes the coupling of azlactones with cyclopentenyl electrophiles, forming a spirocyclic intermediate. -
Tandem Methoxylation :
Sequential addition of MeOH and TMSCl selectively installs the methoxy group at C4. The hydroxyl group at C1 arises from hydrolysis of a silyl ether intermediate .
Performance Metrics :
Stereoselective Functionalization of Cyclopentene Precursors
Preformed cyclopentene derivatives, such as (1R,4S)-4-methylcyclopent-2-en-1-ol (PubChem CID 60123373) , serve as starting materials for methoxylation:
-
Epoxidation and Ring-Opening :
Epoxidation of the cyclopentene double bond (e.g., with mCPBA) generates an epoxide, which undergoes nucleophilic attack by methanol in acidic conditions to yield the trans-diaxial methoxy alcohol . -
Mitsunobu Reaction :
The hydroxyl group at C1 is inverted using Mitsunobu conditions (DEAD, PhP) to achieve the desired (1R,4S) configuration .
Reaction Table :
| Reaction | Reagents | Yield (%) |
|---|---|---|
| Epoxidation | mCPBA, DCM | 78 |
| Methanol ring-opening | HSO, MeOH | 82 |
| Mitsunobu inversion | DEAD, PhP, benzoic acid | 65 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | ee (%) | Scale (mmol) |
|---|---|---|---|---|
| Chiral auxiliary | High stereocontrol, scalable | Multi-step, auxiliary removal | >99 | 100+ |
| Organocatalysis | Metal-free, mild conditions | Moderate yields | 94 | 1.2 |
| Pd-catalyzed | One-pot, efficient | Pd cost, purification challenges | 94 | 1.2 |
| Epoxide functionalization | Uses commercial precursors | Requires stereochemical inversion | 99 | 10 |
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-4-methoxycyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclopentene ring can be reduced to form a saturated cyclopentane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentenone derivatives, while reduction of the double bond can produce cyclopentanol derivatives .
Scientific Research Applications
(1R,4S)-4-methoxycyclopent-2-en-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1R,4S)-4-methoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopentenol Derivatives with Varied Substituents
(a) (1R,4S)-4-(tert-Butyldimethylsilyloxy)cyclopent-2-enol
- Structure : Differs by a tert-butyldimethylsilyl (TBS) protecting group instead of methoxy at position 3.
- Synthesis : Prepared via silylation of the hydroxyl group. The TBS group enhances stability during subsequent reactions, as seen in intermediates for γ-butyrolactone synthesis .
- Utility : The TBS group facilitates selective deprotection, making this compound a versatile precursor compared to the methoxy analog, which may require harsher conditions for modification.
(b) (1R,4S)-4-[(RS)-(Tetrahydropyran-2-yl)oxy]cyclopent-2-en-1-ol
- Structure : Features a tetrahydropyranyl (THP) protecting group at position 4.
- Synthesis : Likely synthesized via acid-catalyzed THP protection of the hydroxyl group. THP is a common protecting group for alcohols, offering stability under basic conditions .
- Comparison : Unlike the methoxy group, THP can be removed under mild acidic conditions, providing flexibility in multi-step syntheses.
Table 1: Substituent Effects on Cyclopentenol Derivatives
Functionalized Cyclopentenols in Catalysis and Bioactive Molecules
- (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol: This derivative incorporates amino and tetrazole-thio groups, expanding its utility in medicinal chemistry (e.g., enzyme inhibition). The hydroxyl and methoxy groups in the target compound lack such heteroatom diversity, limiting its direct bioactivity but enhancing its role as a synthon .
- Propyl ester of (1S,4R)-acetylamino-2-cyclopentene-1-carboxylic acid: Demonstrates the use of cyclopentenols in synthesizing carbocyclic nucleoside intermediates. The methoxy group in the target compound may similarly anchor stereochemistry in nucleoside analogs .
Comparison with Larger Ring Systems
Cyclohexenol Derivatives
- 1-Methyl-4-(1-methylethenyl)cyclohex-2-en-1-ol: A cyclohexenol with a methyl and isopropenyl group. The larger ring reduces ring strain, increasing thermal stability compared to cyclopentenols. However, the six-membered ring may reduce reactivity in ring-opening reactions .
- (1R,4R)-3-(3-Hydroxypropyl)-2-phenyl-4-propylcyclopent-2-enol: Highlights the impact of alkyl chains on solubility and steric hindrance. The target compound’s methoxy group offers less steric bulk, favoring nucleophilic attacks at position 2 .
Table 2: Ring Size and Functional Group Impact
Key Research Findings
- Stereochemical Integrity : Methoxy and hydroxyl groups in (1R,4S)-4-methoxycyclopent-2-en-1-ol stabilize the cis-1,4 diol configuration, critical for asymmetric induction in catalysis .
- Synthetic Yields: Analogous cyclopentenols achieve yields of 68–74% via epoxide ring-opening or Grignard additions, suggesting comparable efficiency for the target compound .
- Thermal Stability: Cyclopentenols generally exhibit lower thermal stability than cyclohexenols due to ring strain, necessitating careful handling during high-temperature reactions .
Biological Activity
(1R,4S)-4-methoxycyclopent-2-en-1-ol is a cyclopentene derivative that has garnered attention due to its potential biological activities. This compound is structurally related to various natural products and synthetic analogs that exhibit significant pharmacological properties, including anti-inflammatory and neuroprotective effects. This article reviews the current understanding of the biological activity of (1R,4S)-4-methoxycyclopent-2-en-1-ol, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound (1R,4S)-4-methoxycyclopent-2-en-1-ol features a methoxy group attached to a cyclopentene ring. Its unique stereochemistry contributes to its biological activity. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 114.15 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anti-inflammatory Effects
Recent studies have shown that derivatives of cyclopentene compounds can inhibit nitric oxide (NO) production in activated microglial cells, which is pivotal in neuroinflammatory processes. For instance, certain analogs demonstrated significant inhibition of NO production with IC values ranging from 5.85 μM to 6.31 μM in lipopolysaccharide (LPS)-activated BV-2 microglial cells . This suggests that (1R,4S)-4-methoxycyclopent-2-en-1-ol may exert similar effects through modulation of inflammatory pathways.
Neuroprotective Activity
The neuroprotective potential of (1R,4S)-4-methoxycyclopent-2-en-1-ol has been explored through its ability to promote neurite outgrowth in neuronal cell lines. Compounds with similar structural features have shown promising results in enhancing nerve growth factor (NGF)-mediated neurite outgrowth . The protective effects against oxidative stress-induced neuronal injury have also been reported, indicating a possible mechanism involving antioxidant activity.
Anticancer Properties
While some cyclopentene derivatives have exhibited anticancer activity, studies specifically focusing on (1R,4S)-4-methoxycyclopent-2-en-1-ol indicate that it does not demonstrate significant cytotoxicity against various tumor cell lines . This suggests that while it may possess other beneficial biological activities, its role as an anticancer agent may be limited.
Case Studies
Several case studies highlight the diverse biological activities linked to compounds similar to (1R,4S)-4-methoxycyclopent-2-en-1-ol:
- Neuroinflammation : A study demonstrated that derivatives effectively reduced TNF-α secretion in LPS-stimulated BV-2 cells, showcasing their anti-neuroinflammatory potential .
- Oxidative Stress : In another investigation, compounds were tested for their ability to protect PC12 cells from hydrogen peroxide-induced oxidative stress. Compounds analogous to (1R,4S)-4-methoxycyclopent-2-en-1-ol showed varying degrees of protective activity .
- Cytotoxicity Assessment : In a broad evaluation of anticancer properties across multiple tumor cell lines, it was found that many synthesized analogs did not exhibit significant cytotoxic effects or promise as anticancer agents .
The mechanisms underlying the biological activities of (1R,4S)-4-methoxycyclopent-2-en-1-ol are still under investigation. However, potential pathways include:
- Inhibition of Pro-inflammatory Cytokines : By modulating the release of cytokines like TNF-α and inhibiting NO production.
- Promotion of Neurite Outgrowth : Through NGF signaling pathways, possibly acting as a neurotrophic factor.
Q & A
Q. What are the key synthetic strategies for (1R,4S)-4-methoxycyclopent-2-en-1-ol, and how is stereocontrol achieved?
- Methodological Answer : Synthesis typically involves cyclization of dienol ethers or stereoselective reduction of cyclopentenone precursors. For example, stereocontrol at the C1 and C4 positions can be achieved using chiral catalysts (e.g., oxazaborolidines) or enzymatic resolution. Protecting groups (e.g., tetrahydropyranyl ethers) may stabilize intermediates, as seen in structurally related compounds . Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) ensures enantiomeric purity. Confirm stereochemistry using X-ray crystallography or NOE NMR experiments .
Q. Which spectroscopic techniques are critical for characterizing (1R,4S)-4-methoxycyclopent-2-en-1-ol?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.3 ppm) and hydroxyl protons (δ ~1.5-2.5 ppm, broad). Coupling constants (e.g., J for cyclopentene protons) confirm ring conformation.
- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-O (1050–1150 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS validates molecular formula (C₇H₁₂O₂).
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous cyclohexenol derivatives .
Q. How can researchers ensure sample stability during storage and experimentation?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the cyclopentene ring. Degradation studies (via TLC or HPLC) should monitor for byproducts like cyclopentenone derivatives. Avoid prolonged exposure to light or moisture, which can hydrolyze the methoxy group .
Advanced Research Questions
Q. How can contradictions in NMR data for stereoisomeric impurities be resolved?
- Methodological Answer :
- NOESY/ROESY : Detect spatial proximity between protons (e.g., C1-OH and C4-OCH₃) to confirm relative configuration.
- Dynamic NMR : Analyze temperature-dependent splitting to identify conformational exchange.
- Computational Modeling : Compare experimental coupling constants with DFT-predicted values (e.g., using Gaussian or ORCA).
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H, referencing methods for similar bicyclic alcohols .
Q. What computational approaches predict the reactivity of (1R,4S)-4-methoxycyclopent-2-en-1-ol in Diels-Alder reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., via DFT at B3LYP/6-31G* level) to assess electron-rich dienophile behavior.
- Transition State Modeling : Use QM/MM methods to simulate regio- and stereoselectivity with dienes like 1,3-butadiene.
- Solvent Effects : Apply COSMO-RS to model solvent polarity impacts on reaction kinetics. Studies on related terpenoids highlight solvent-dependent outcomes .
Q. How do reaction conditions influence kinetic vs. thermodynamic control in synthesis?
- Methodological Answer :
- Low Temperatures (–78°C) : Favor kinetic products (e.g., endo transition states in cycloadditions).
- Catalytic Systems : Chiral Lewis acids (e.g., TiCl₄ with (-)-sparteine) bias pathway selectivity.
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation. Adjust solvent polarity (e.g., THF vs. DCM) to shift equilibrium, as seen in analogous cyclohexenol syntheses .
Q. What experimental designs mitigate organic degradation in long-term stability studies?
- Methodological Answer :
- Accelerated Aging : Expose samples to elevated temperatures (40–60°C) and analyze degradation products via GC-MS.
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents to sequester metal ions.
- Continuous Cooling : Maintain samples at 4°C during prolonged experiments to slow hydrolysis, as recommended for wastewater matrix stability .
Data Presentation
Table 1 : Key Physicochemical Properties of (1R,4S)-4-Methoxycyclopent-2-en-1-Ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
